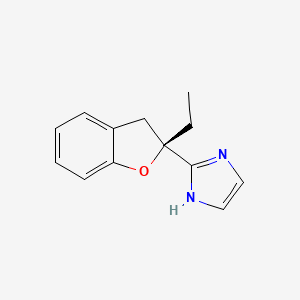
(R)-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole is a chiral compound that features a benzofuran ring fused with an imidazole ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate alkylating agents.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through condensation reactions involving aldehydes and amines.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: Substitution reactions can occur at various positions on the benzofuran and imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It may bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific diseases.
Therapeutic Agents: May exhibit therapeutic properties such as anti-inflammatory or anti-cancer activities.
Industry
Material Science:
Agriculture: May be used in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of ®-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular pathways and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole: The enantiomer of the compound, which may exhibit different biological activities.
2-(2,3-Dihydrobenzofuran-2-yl)-1H-imidazole: Lacks the ethyl group, which may influence its reactivity and biological properties.
2-(2-Ethylbenzofuran-2-yl)-1H-imidazole: Similar structure but without the dihydro component, affecting its chemical behavior.
Uniqueness
The presence of the ethyl group and the specific chiral configuration ® make ®-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole unique. These features can influence its reactivity, binding affinity, and overall biological activity.
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-1H-imidazole |
InChI |
InChI=1S/C13H14N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-8H,2,9H2,1H3,(H,14,15)/t13-/m1/s1 |
InChI-Schlüssel |
JCWVNNMJXQJVNC-CYBMUJFWSA-N |
Isomerische SMILES |
CC[C@@]1(CC2=CC=CC=C2O1)C3=NC=CN3 |
Kanonische SMILES |
CCC1(CC2=CC=CC=C2O1)C3=NC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine](/img/structure/B12855513.png)
![3-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12855519.png)
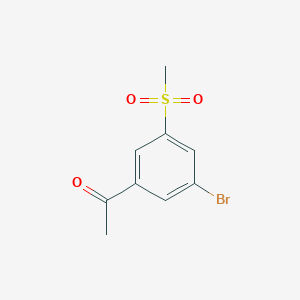
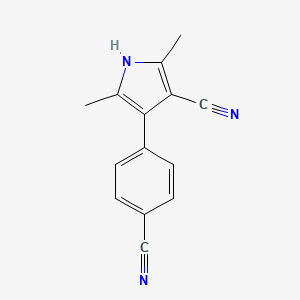
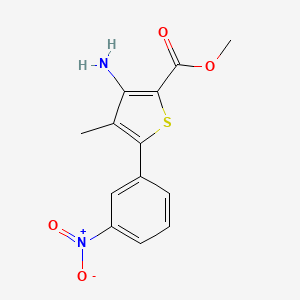
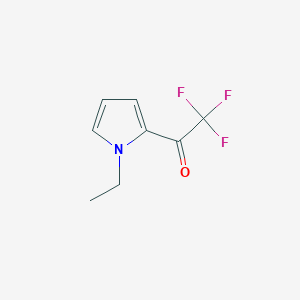
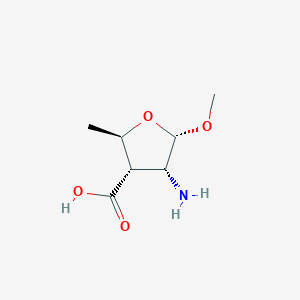
![5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855568.png)
![2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate](/img/structure/B12855570.png)
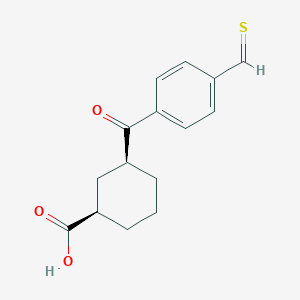
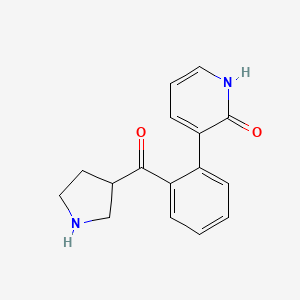


![(R)-1-(2-morpholino-6-nitrooxazolo[4,5-b]pyridin-5-yl)pyrrolidin-3-ol](/img/structure/B12855593.png)
